molecular formula C10H13BrO B12976128 2-Bromo-5-isobutylphenol

2-Bromo-5-isobutylphenol

Cat. No.: B12976128
M. Wt: 229.11 g/mol
InChI Key: SKEPGKNNHNMXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-isobutylphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the second position and an isobutyl group at the fifth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isobutylphenol typically involves the bromination of 5-isobutylphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-isobutylphenol.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 5-Isobutylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-isobutylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.

Comparison with Similar Compounds

  • 2-Bromo-4-isobutylphenol
  • 2-Bromo-5-methylphenol
  • 2-Bromo-5-tert-butylphenol

Comparison: 2-Bromo-5-isobutylphenol is unique due to the specific positioning of the isobutyl group, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-bromo-5-(2-methylpropyl)phenol

InChI

InChI=1S/C10H13BrO/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6-7,12H,5H2,1-2H3

InChI Key

SKEPGKNNHNMXEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.